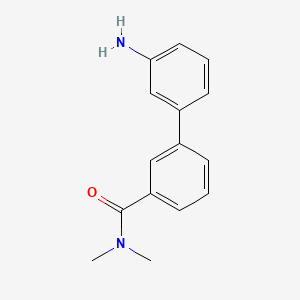
3-(3-Aminophenyl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminophenyl)-N,N-dimethylbenzamide is a chemical compound. It is related to 3-aminophenol, which is an aromatic amine and a phenol .
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Aminophenyl)-N,N-dimethylbenzamide has been reported. For instance, a Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied using Density Functional Theory . The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction involves the use of organoboron reagents . Another study reported the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Scientific Research Applications
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 3-Aminophenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
- Methods of Application : The key interaction of boronic acids with diols allows their utility in various areas . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The use of boronic acids has been covered in various areas from therapeutics to separation technologies .
-
Glucose Detection
- Field : Biochemistry
- Application Summary : A highly sensitive glucose sensor was prepared using 3-aminophenyl boronic acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer .
- Methods of Application : The sensor was prepared by a one-step method . Scanning Electron Microscopy confirmed the success of the functionalization of the SPCE due to the presence of clusters of boronic acid distributed on the carbon surface .
- Results or Outcomes : The sensor was capable to selectively detect glucose at a broad range of concentrations (limit of detection of 8.53 × 10 −9 M), not recognizing fructose and sucrose .
-
Protein Detection
- Field : Biochemistry
- Application Summary : An MIP-based SPR sensor chip for the detection of bovine serum albumin (BSA) was developed by the electropolymerization of (3-aminophenyl)boronic acid (3-APBA) .
- Methods of Application : The surface morphologies of MIP and NIP films were characterized by SEM analysis and nanosized cavities formed homogeneously on the MIP film surface were observed .
- Results or Outcomes : The sensor chip was successful in detecting BSA .
-
Environmental Contaminants Sensing
- Field : Environmental Science
- Application Summary : Molecularly imprinted polymers (MIPs), a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .
- Methods of Application : Different polymerization chemistries, strategies used in the synthesis of MIPs, and various factors influencing the imprinting parameters to achieve high-performing MIPs are explained in depth .
- Results or Outcomes : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold with their precise binding to the analytes of choice .
-
Pharmaceutical Drug Detection
- Field : Pharmaceutical Science
- Application Summary : MIPs have been used for the detection of various emerging micropollutants like pharmaceutical drugs .
- Methods of Application : The role of MIPs in enhancing the sensitivity and specificity of sensors, especially optical and electrochemical sensors, is elaborated .
- Results or Outcomes : MIPs have shown promise in the detection of pharmaceutical drugs .
-
Bioimaging Applications
- Field : Biomedical Science
- Application Summary : MIPs have been used in bioimaging applications .
- Methods of Application : The role of MIPs in bioimaging applications is elucidated with a critical assessment of the future research directions for MIP-based biomimetic systems .
- Results or Outcomes : MIPs have shown potential in bioimaging applications .
-
Polyimide Aerogels
- Field : Materials Science
- Application Summary : Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesised . These aerogels have potential applications in aerospace and construction industries as insulation material .
- Methods of Application : Supercritical CO2 was used for drying the PI gels to fabricate nanoporous aerogels with tunable densities ranging from 0.09 to 0.32 g/cm3, and the specific surface areas between 198 and 340 m2/g .
- Results or Outcomes : The thermal degradation temperature of PI aerogels could rise to around 600°C and the glass transition temperature could increase from 269 to 306°C .
-
1,2,4-Triazole-Containing Scaffolds
- Field : Pharmaceutical Science
- Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies .
- Methods of Application : This review highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results or Outcomes : These scaffolds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
-
Synthesis of Fluorescent Dyes
- Field : Organic Chemistry
- Application Summary : One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, key intermediate for the preparation of several fluorescent dyes .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of fluorescent dyes .
Safety And Hazards
Future Directions
The future directions of research involving similar compounds are promising. For instance, STRO-002, a novel homogeneous ADC targeting Folate Receptor Alpha, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy .
properties
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDKLRIYZARMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743009 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-N,N-dimethylbenzamide | |
CAS RN |
1375069-30-9 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



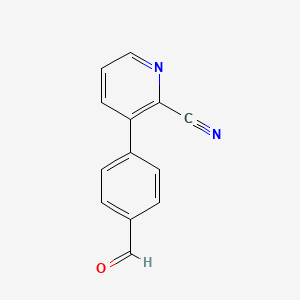
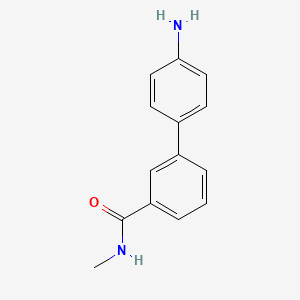
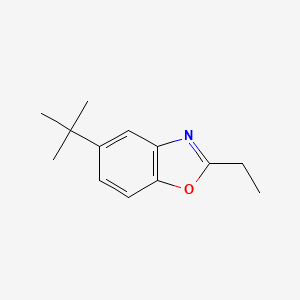
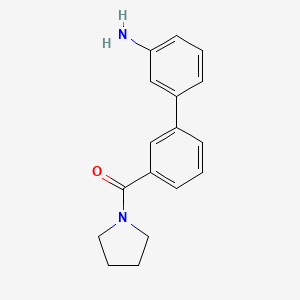
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
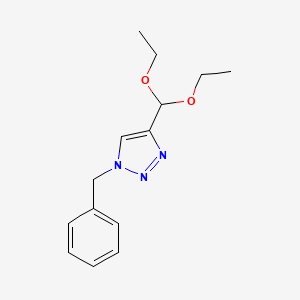

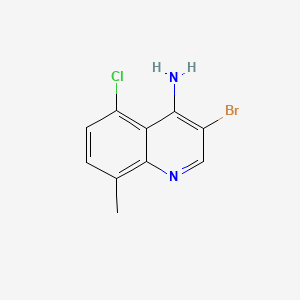

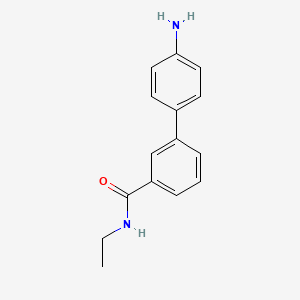

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)